1-Cyclohexyluracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKUUKGYSRJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221397 | |
| Record name | 1-Cyclohexyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-43-6 | |
| Record name | 1-Cyclohexyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 712-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyluracil
Advanced Synthetic Routes to 1-Cyclohexyluracil and Related N1-Substituted Uracil (B121893) Derivatives
The synthesis of this compound and its analogues can be achieved through two primary strategies: building the pyrimidine (B1678525) ring from a precursor already containing the cyclohexyl moiety, or by direct alkylation of the uracil scaffold.
One of the most established methods for forming the uracil ring is the cyclocondensation reaction. This approach involves reacting an N-substituted urea (B33335) with a three-carbon dielectrophile, such as malic acid or its derivatives, under acidic conditions. For the synthesis of this compound, this would involve the condensation of N-cyclohexylurea with malic acid. The reaction proceeds through the formation of an intermediate ureide, which then undergoes intramolecular cyclization and dehydration to yield the target uracil ring.
Alternatively, direct N1-alkylation of uracil offers a more convergent approach. The uracil ring, however, possesses two reactive nitrogen atoms (N1 and N3), making regioselectivity a key challenge. To achieve selective N1-alkylation, various advanced methodologies have been developed. One common technique involves the silylation of uracil, typically with hexamethyldisilazane (B44280) (HMDS), to form an intermediate like 2,4-bis(trimethylsiloxy)pyrimidine. This silylated derivative can then be reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) or cyclohexyl tosylate, often in the presence of a Lewis acid catalyst, to afford the N1-substituted product with high selectivity.
Another powerful method is the Mitsunobu reaction, which allows for the alkylation of uracil with cyclohexanol (B46403) under mild conditions. This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with high N1 selectivity due to the specific mechanism involving the formation of an alkoxyphosphonium salt.
Microwave-assisted organic synthesis (MWI) has also emerged as a rapid and efficient method for N-alkylation. The reaction of uracil derivatives with alkylating agents in a polar solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3) under microwave irradiation can significantly reduce reaction times and improve yields, while often favoring N1-alkylation. researchgate.net
| Method | Alkylating Agent / Precursor | Reagents / Conditions | Selectivity | Typical Yield |
| Cyclocondensation | N-Cyclohexylurea | Malic acid, fuming H₂SO₄ | N/A (Ring formation) | Moderate |
| Silylation-Alkylation | Cyclohexyl bromide | 1. HMDS, (NH₄)₂SO₄2. CH₃CN, reflux | High (N1) | Good |
| Mitsunobu Reaction | Cyclohexanol | PPh₃, DIAD, THF | High (N1) | Good |
| Microwave-Assisted | Cyclohexyl bromide | K₂CO₃, DMF, 160 °C, MWI | High (N1) | Moderate to Good |
Strategies for the Preparation of 5-Bromo-1-cyclohexyluracil and Other Functionalized Analogues
Once this compound is synthesized, the C5 position of the pyrimidine ring is the most common site for further functionalization, particularly halogenation. The C5-C6 double bond of the uracil ring is electron-rich and readily undergoes electrophilic substitution reactions.
The preparation of 5-bromo-1-cyclohexyluracil is typically achieved by treating the parent compound with a suitable brominating agent. Molecular bromine (Br₂) in a solvent like acetic acid or chloroform (B151607) is a classic reagent for this transformation. The reaction proceeds readily, often at room temperature, to give the desired 5-bromo derivative.
A widely used and often more convenient alternative to molecular bromine is N-bromosuccinimide (NBS). NBS is a solid, easier-to-handle source of electrophilic bromine and is effective for the bromination of uracils in various solvents, including acetonitrile (B52724) or carbon tetrachloride, sometimes with the addition of a radical initiator or under photochemical conditions. biochemden.com Recent advancements have demonstrated that visible light can induce the bromination of N-substituted uracils using NBS in acetonitrile, offering a greener and more efficient scalable method. biochemden.comresearchgate.net This light-induced method proceeds through the formation of molecular bromine in situ via a radical pathway, followed by the electrophilic substitution on the uracil ring. biochemden.com
Beyond bromination, other functional groups can be introduced at the C5 position. For instance, chlorination and iodination can be accomplished using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. These reactions expand the library of functionalized analogues available for further chemical manipulation or biological testing. The synthesis of compounds like 5-bromo-1-mesyluracil demonstrates that modifications at both the N1 and C5 positions are synthetically accessible, either by brominating 1-mesyluracil or by reacting silylated 5-bromouracil (B15302) with mesyl chloride. nih.gov
| Target Compound | Substrate | Brominating Agent | Solvent / Conditions | Typical Yield |
| 5-Bromo-1-cyclohexyluracil | This compound | Molecular Bromine (Br₂) | Acetic Acid, rt | High |
| 5-Bromo-1-cyclohexyluracil | This compound | N-Bromosuccinimide (NBS) | Acetonitrile, Visible Light | Good to Excellent biochemden.comresearchgate.net |
| 5-Chloro-1-cyclohexyluracil | This compound | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | Good |
| 5-Iodo-1-cyclohexyluracil | This compound | N-Iodosuccinimide (NIS) | Dichloromethane, rt | Good |
Mechanistic Considerations in the Cyclization and Derivatization Reactions of this compound Precursors
Understanding the mechanisms of both the initial ring formation and subsequent derivatization is crucial for optimizing reaction conditions and predicting outcomes.
The cyclization to form the this compound ring from N-cyclohexylurea and a β-dicarbonyl compound or its equivalent follows a well-established pattern for pyrimidine synthesis. The process is typically acid-catalyzed and begins with the condensation between one of the urea nitrogens and a carbonyl group of the three-carbon component to form a ureide intermediate. The second nitrogen of the urea then attacks the remaining carbonyl group in an intramolecular fashion. This ring-closing step is followed by a dehydration (elimination of water) to form the final, stable aromatic uracil ring. The presence of the cyclohexyl group on the nitrogen directs its incorporation at the N1 position from the outset.
Photophysical Deactivation Mechanisms and Excited State Dynamics of 1 Cyclohexyluracil
Ultrafast Nonradiative Relaxation Pathways of Photoexcited 1-Cyclohexyluracil
Following UV excitation, this compound primarily relaxes through nonradiative pathways, which are crucial for preventing photochemical damage. These processes occur on an ultrafast timescale, typically within femtoseconds to picoseconds.
Internal Conversion from Initial Bright States (e.g., ¹ππ* State) to the Electronic Ground State
Upon excitation at 267 nm, this compound is promoted to its lowest-energy bright state, the ¹ππ* state. acs.orgresearchgate.net This state is very short-lived, with a lifetime ranging from 120 to 270 femtoseconds, depending on the solvent. acs.orgresearchgate.netnih.gov A significant portion of the excited population, approximately 60%, undergoes sub-picosecond internal conversion directly back to the electronic ground state. acs.orgresearchgate.netnih.gov This rapid deactivation is a key mechanism for the photostability of uracil (B121893) derivatives. Theoretical studies suggest this internal conversion proceeds through an ethylenic-like conical intersection, a pathway also observed for the canonical uracil base. mdpi.comglobalauthorid.com
Branching to Singlet Dark States (e.g., ¹nπ* State) and their Subsequent Decay
The initial excited ¹ππ* state population bifurcates, with the remaining ~40% branching to a singlet dark state, identified as the lowest-energy ¹nπ* state. acs.orgresearchgate.netnih.gov This dark state has a distinct transient absorption signal between 340 and 450 nm. acs.orgresearchgate.netnih.gov The lifetime of the ¹nπ* state is highly sensitive to the solvent environment, decaying in 26 picoseconds in water to as long as several nanoseconds in aprotic solvents. acs.orgresearchgate.netnih.gov This state can then decay nonradiatively to the ground state or participate in intersystem crossing to the triplet manifold. ohiolink.edu The observation of this branching mechanism indicates that multiple deactivation pathways are simultaneously active in various solvent environments. acs.orgresearchgate.net
Intersystem Crossing (ISC) and Triplet State Population Dynamics in this compound
In addition to internal conversion, intersystem crossing (ISC) to the triplet manifold is a significant deactivation pathway for photoexcited this compound.
Kinetics and Yields of Triplet State Formation
The population of the lowest-energy triplet state (³ππ) occurs rapidly, within a few picoseconds after photoexcitation. acs.orgnih.govsci-hub.box More recent studies using broadband transient absorption spectroscopy have shown that intersystem crossing to the triplet manifold in acetonitrile (B52724) solution happens in one picosecond or even less, with estimates ranging from 290 to 440 femtoseconds. acs.orgacs.org This is significantly faster than previously thought. acs.orgacs.org The triplet state is not formed from the thermalized ¹nπ state, suggesting that ISC competes with the other ultrafast deactivation pathways originating from the initial excited states. acs.orgresearchgate.netnih.gov The quantum yield of triplet state formation is dependent on the solvent, increasing as the hydrogen bond donating ability of the solvent decreases. ohiolink.edu
Solvent-Dependent Effects on Triplet State Lifetimes and Population Efficiencies
The solvent environment plays a crucial role in the dynamics of the triplet state. In aprotic solvents, the triplet yields are significantly greater than in aqueous solutions where they are less than a few percent. ohiolink.edusci-hub.box For instance, the lifetime of the ¹nπ* state, a potential precursor or competitor to triplet formation, varies dramatically from 26 ps in water to 3.2 ns in acetonitrile. sci-hub.box This strong solvent dependence highlights the influence of solvent-solute interactions on the excited-state potential energy surfaces and the efficiencies of competing decay channels. acs.orgresearchgate.net Theoretical calculations suggest that the presence of a minimum on the S₁¹(ππ*) potential energy surface in water may explain the observed suppression of triplet state population in polar protic solvents. mdpi.comresearchgate.net
Role of Spin-Orbit Coupling in Nonradiative Decay and Triplet Formation
Spin-orbit coupling (SOC) is the fundamental interaction that enables the spin-forbidden transition from a singlet to a triplet state. Theoretical calculations have identified a direct population transfer pathway from the S₁¹(ππ) bright state to the T₂³(nπ) triplet state via a singlet-triplet crossing point. mdpi.comresearchgate.net The calculated SOC at this crossing is around 20 cm⁻¹, indicating that population transfer to the triplet state is a viable mechanism. mdpi.com It is proposed that high spin-orbit coupling is most effective along the initial segments of the nonradiative decay pathways, allowing for efficient intersystem crossing to occur before vibrational cooling is complete. acs.orgresearchgate.netnih.gov This early and efficient ISC competes with the ultrafast internal conversion to the ground state. acs.orgresearchgate.netnih.gov While the SOC is not exceedingly large, it is sufficient to account for the observed triplet yields, with the majority of the population still returning to the ground state via the faster internal conversion route. mdpi.comresearchgate.net
Theoretical Descriptions of Potential Energy Surfaces and Conical Intersections Governing Photophysical Processes
Theoretical and computational studies have been instrumental in mapping the complex photophysical deactivation pathways of this compound (1CHU). These investigations primarily utilize high-level quantum chemical methods, such as the Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2), to model the potential energy surfaces (PES) of the molecule's electronic ground and excited states. researchgate.netresearchgate.netresearchid.co This approach allows for a detailed description of the relaxation mechanisms, including the identification of minimum energy regions, conical intersections (CIs), and singlet-triplet crossing points (STCPs) that govern the fate of the molecule after UV light absorption. researchgate.netresearchgate.net
Upon photoexcitation, the primary event is the population of the bright S₁¹(ππ*) state. researchgate.netresearchid.co From this initial excited state, theoretical models predict two major competing deactivation routes. researchgate.netmdpi.com
The first pathway (Route 1) is an ultrafast internal conversion to the electronic ground state (S₀), a mechanism analogous to that observed in its parent compound, uracil. researchgate.netmdpi.com This process is facilitated by an ethylenic-like S₁/S₀ conical intersection. researchgate.netmdpi.com Computational searches for a minimum on the S₁ potential energy surface in a vacuum lead directly to this singlet-singlet minimum energy crossing structure. mdpi.com This conical intersection is characterized by a stretched C₅=C₆ bond and a significantly twisted H-C₅-C₆-H dihedral angle of approximately 115°. mdpi.com At the geometry of this crossing point, the energy gap between the S₁ and S₀ states becomes vanishingly small, calculated to be around 0.11 eV, allowing for highly efficient, non-radiative decay back to the ground state. mdpi.com Further calculations have revealed that this region also hosts a three-state crossing point involving the S₀, S₁¹(ππ), and T₁³(ππ) states. mdpi.com
The second deactivation pathway (Route 2) involves an intersystem crossing (ISC) from the singlet manifold to the triplet manifold. researchgate.netmdpi.com This route consists of a direct population transfer from the initially populated bright S₁¹(ππ) state to the T₂³(nπ) triplet state. researchgate.netmdpi.com The transition occurs via a singlet-triplet crossing point, denoted as (S₁¹(ππ)/T₂³(nπ))STCP. researchgate.netmdpi.com While this pathway competes with the ultrafast internal conversion, the spin-orbit coupling at this crossing point is not exceptionally large, suggesting that a smaller fraction of the excited-state population deactivates via intersystem crossing compared to the direct return to the ground state. researchgate.net
The surrounding solvent environment significantly modulates these photophysical processes. Theoretical calculations comparing the molecule in a vacuum versus in an aqueous solution show that the solvent alters the potential energy landscape. researchgate.net Notably, in water, a minimum is found on the S₁¹(ππ*) potential energy hypersurface. researchgate.net The presence of this minimum is theorized to trap a portion of the excited-state population, which helps to explain the experimentally observed suppression of triplet state formation in polar protic solvents. researchgate.net
Table 1: Key Geometries and Events on the Potential Energy Surfaces of this compound This table summarizes the critical points identified through theoretical calculations that govern the deactivation pathways.
| Feature / Event | Involved States | Key Geometric Characteristics | Computational Method |
| Initial Excitation | S₀ → S₁¹(ππ) | Franck-Condon Region | MS-CASPT2 researchgate.net |
| Conical Intersection (Route 1) | S₁¹(ππ) / S₀ | Ethylenic-like; stretched C₅=C₆ bond, twisted H-C₅-C₆-H dihedral angle (~115°) mdpi.com | MS-CASPT2 mdpi.com |
| Intersystem Crossing Point (Route 2) | S₁¹(ππ) / T₂³(nπ) | Point of energetic degeneracy between singlet and triplet states researchgate.netmdpi.com | MS-CASPT2 researchgate.net |
| Three-State Crossing Point | S₀ / S₁¹(ππ) / T₁³(ππ) | Occurs in the same energetic region as the S₁/S₀ conical intersection mdpi.com | MS-CASPT2 mdpi.com |
| S₁ Minimum (in water) | S₁¹(ππ*) | A stable minimum on the S₁ potential energy surface, trapping population researchgate.net | MS-CASPT2 researchgate.net |
Table 2: Calculated Relative Energies of Critical Points for this compound Deactivation Pathways Energy values are reported in electron volts (eV) relative to the optimized ground state geometry. Data is derived from MS-CASPT2/cc-pVDZ calculations.
| State / Crossing Point | Environment | Relative Energy (eV) | Reference |
| S₁¹(ππ) (Vertical Excitation) | Gas Phase | 5.37 | researchgate.net |
| S₁¹(ππ) (Vertical Excitation) | Water | 5.46 | researchgate.net |
| (S₁/S₀) Conical Intersection | Gas Phase | 3.65 | researchgate.net |
| (S₁/S₀) Conical Intersection | Water | 3.84 | researchgate.net |
| (S₁¹(ππ)/T₂³(nπ)) Crossing Point | Gas Phase | 4.88 | researchgate.net |
| (S₁¹(ππ)/T₂³(nπ)) Crossing Point | Water | 5.23 | researchgate.net |
Computational Investigations of 1 Cyclohexyluracil Photophysics and Molecular Interactions
Application of High-Level Quantum Chemical Methods (e.g., Multi-State CASPT2) for Excited-State Calculations
The photophysical relaxation mechanisms of 1-cyclohexyluracil have been explored using high-level quantum chemical methods, particularly the Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2). nih.govresearchgate.netresearchid.comdpi.com These computational investigations, often employing Dunning's cc-pVDZ basis sets, have been crucial in understanding the molecule's behavior in both a vacuum and in an aqueous environment. nih.govresearchgate.netresearchid.comdpi.com
Initial studies focused on the Franck-Condon region and the absorption spectrum. The ground-state geometry of this compound, optimized at the MS-CASPT2 level, reveals a planar pyrimidine (B1678525) ring and a chair conformation for the cyclohexyl group. researchgate.net Upon UV excitation, the primary event is the population of the bright S₁¹(ππ*) state. nih.govresearchgate.netresearchid.comdpi.comresearchgate.net
Femtosecond transient absorption spectroscopy experiments have shown that UV excitation at 267 nm populates this lowest-energy bright ¹ππ* state, which exhibits a very short lifetime of 120–270 femtoseconds, with the exact duration depending on the solvent. acs.orgnih.gov From this initial excited state, the population is thought to bifurcate. acs.orgnih.gov
Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound
| State | Excitation Energy (eV) in Vacuum | Oscillator Strength in Vacuum | Excitation Energy (eV) in Water | Oscillator Strength in Water |
| S₁¹(nOπ) | 4.88 | 0.000 | 5.17 | 0.001 |
| S₂¹(ππ) | 5.10 | 0.195 | 5.21 | 0.233 |
| S₃¹(nNπ) | 6.20 | 0.000 | 6.42 | 0.000 |
| T₁³(ππ) | 3.65 | - | 3.69 | - |
| T₂³(ππ) | 4.35 | - | 4.39 | - |
| T₃³(nOπ) | 4.67 | - | 4.96 | - |
| Data sourced from MS(3S+3T)-CASPT2(12,9)/cc-pVDZ level of theory calculations. researchgate.net |
Elucidation of Photophysical Deactivation Pathways through Linear Interpolation in Internal Coordinates (LIIC) and Molecular Dynamics Simulations
Following the initial excitation, computational studies have identified two primary deactivation pathways for this compound. nih.govresearchgate.netresearchid.comdpi.com These pathways have been elucidated through techniques like Linear Interpolation in Internal Coordinates (LIIC) defined by Z-Matrix scans, which connect the key points on the potential energy surfaces. nih.govresearchgate.netresearchid.comdpi.comresearchgate.net
The first proposed route mirrors the relaxation mechanism of its parent molecule, uracil (B121893). nih.govmdpi.com This involves an internal conversion to the ground state (S₀) through a conical intersection with an ethylenic-like geometry. nih.govmdpi.com A significant portion of the electronically excited population is believed to return to the ground state via this ultrafast deactivation mechanism. researchgate.net
The second pathway involves an intersystem crossing from the initially populated S₁¹(ππ) state to a triplet state, specifically the T₂³(nπ) state. researchgate.net This population transfer occurs at a singlet-triplet crossing point. researchgate.net While this pathway exists, the spin-orbit coupling is not particularly large in either a vacuum or water, suggesting that a smaller fraction of the population follows this route to the triplet manifold. researchgate.net The presence of a minimum on the S₁¹(ππ*) potential energy surface in water may explain the experimentally observed suppression of triplet state population in polar protic solvents. nih.gov
Femtosecond transient absorption spectroscopy studies support the existence of branching pathways. acs.orgnih.gov These experiments show that in all solvents, the initial bright state population bifurcates, with approximately 60% undergoing a sub-picosecond nonradiative decay back to the electronic ground state. The remaining population branches to a singlet dark state, identified as the lowest-energy ¹nπ* state, which then decays to the ground state on a longer timescale that varies significantly with the solvent. acs.orgnih.gov
Computational Analysis of Hydrogen Bonding Interactions in this compound Systems
Computational methods have also been employed to investigate the hydrogen bonding dynamics of this compound, particularly when paired with adenine (B156593) derivatives in solution. arxiv.orgarxiv.orgnih.govresearchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations have been a key tool in these studies. arxiv.orgarxiv.orgnih.govresearchgate.net
These simulations, performed on systems like the Watson-Crick base pair of 9-ethyl-8-phenyladenine and this compound in deuterochloroform, have allowed for a detailed analysis of the geometric correlations within the N-H···N and N-H···O hydrogen bonds. arxiv.orgnih.govresearchgate.net Trajectories from these simulations show that while the hydrogen bonds are not perfectly linear and the heterocyclic rings are tilted relative to each other, the hydrogen bond and N-H lengths still adhere to empirical correlations based on Pauling's valence bond order model. nih.gov
The strength of hydrogen bonds between this compound and other molecules, such as acetylglycine N-methylamide, has also been determined experimentally in chloroform (B151607) solution using infrared spectroscopy, with the enthalpy of association for the dimer being measured. researchgate.net
Simulation of Spectroscopic Data for Enhanced Understanding of Molecular Dynamics
The simulation of spectroscopic data provides a powerful means to interpret experimental results and gain a deeper understanding of molecular dynamics. researchgate.net For the this compound:adenine base pair system, the infrared (IR) lineshape of the NH-stretching vibrations has been determined by leveraging the correlation between their fundamental transition frequencies and the hydrogen bond lengths. nih.gov
By calculating the fluctuating transition frequencies along the QM/MM trajectory, researchers can determine the lineshape function. nih.gov In one study, the simulated IR absorption spectrum for the N-H···N hydrogen bond showed reasonable agreement with experimental data, with the calculated average transition frequency differing by only 1% from the measured value. arxiv.org The simulated spectrum also captured the asymmetry observed in the experimental results. arxiv.org This close correspondence between simulated and experimental spectra validates the computational model and provides confidence in the insights derived from the simulations regarding hydrogen bond dynamics. arxiv.orgarxiv.org
Advanced Spectroscopic Characterization Techniques Applied to 1 Cyclohexyluracil Research
Femtosecond Transient Absorption Spectroscopy (TAS) for Probing Ultrafast Excited-State Dynamics
Femtosecond transient absorption spectroscopy (TAS) is a powerful technique used to study the ultrafast processes that occur in molecules after they absorb light. In the case of 1-cyclohexyluracil (1CHU), TAS has been instrumental in elucidating its excited-state dynamics.
Upon excitation with a 267 nm UV pulse, 1CHU is promoted to its lowest-energy bright state, a ¹ππ* state. researchgate.netacs.org TAS studies reveal that this state is extremely short-lived, with a lifetime ranging from 120 to 270 femtoseconds, depending on the solvent. researchgate.netacs.org The subsequent decay of this initial bright state is not a single process but bifurcates into two main pathways. researchgate.netacs.org Approximately 60% of the excited population undergoes a rapid, sub-picosecond nonradiative decay directly back to the electronic ground state. researchgate.netacs.org
The remaining population branches to a singlet dark state, identified as the lowest-energy ¹nπ* state, which absorbs in the 340 to 450 nm range. researchgate.netacs.org The lifetime of this ¹nπ* state is highly sensitive to the solvent environment, decaying in 26 picoseconds in water, while persisting for several nanoseconds in aprotic solvents. researchgate.netacs.org This solvent dependence highlights the significant role of hydrogen bonding in the deactivation process. ohiolink.edu
Furthermore, TAS has detected the formation of the lowest-energy triplet state within a few picoseconds. researchgate.netacs.org Interestingly, this triplet state is not formed from the thermalized ¹nπ* state, suggesting that intersystem crossing occurs efficiently along the initial segments of the nonradiative decay pathways before vibrational cooling is complete. researchgate.netacs.org The triplet yield for 1CHU has been observed to increase as the hydrogen bond donating ability of the solvent decreases. ohiolink.edu These findings have led to a more comprehensive model of the excited-state dynamics in pyrimidine (B1678525) bases. ohiolink.eduosu.edu
| Excited State | Lifetime | Solvent Dependence | Decay Pathway |
|---|---|---|---|
| ¹ππ* (bright state) | 120–270 fs | Yes | Bifurcates to ground state and ¹nπ* state |
| ¹nπ* (dark state) | 26 ps (in water) to >1 ns (in aprotic solvents) | Strong | Decays to ground state |
| Triplet State | Forms in <10 ps | Triplet yield increases in less H-bonding solvents | Formed via intersystem crossing from initial decay pathways |
Infrared (IR) Spectroscopy for Vibrational Dynamics and Hydrogen Bonding Analysis of this compound Aggregates
Infrared (IR) spectroscopy is a crucial tool for investigating the vibrational modes of molecules and the interactions between them, such as hydrogen bonding. numberanalytics.com This technique is particularly valuable for studying the self-aggregation of this compound (1CHU) in solution.
Studies using Fourier transform infrared (FTIR) spectroscopy have reinvestigated the self-aggregation of 1CHU in chloroform (B151607) (CDCl₃) solutions. nih.gov By deconvoluting the IR spectra, researchers have been able to determine the wavelength-dependent absolute extinction coefficients for both the monomeric and dimeric forms of 1CHU. nih.gov The analysis revealed the coexistence of two isomeric dimer structures in the solution, present in similar abundances. nih.gov These experimental findings are supported by theoretical calculations. nih.gov
The analysis of the N-H stretching region of the IR spectrum is particularly informative for understanding hydrogen bonding. In aggregates of 1CHU, the spectral features of the bound N-H stretching vibrations can be complex due to strong anharmonic couplings in the cyclic dimer structures. researchgate.net For instance, in CDCl₃, the major dimer absorption in the hydrogen-bound N-H stretching region is observed around 3049 cm⁻¹, with another absorption around 3177 cm⁻¹, which are tentatively assigned to different dimer conformations. researchgate.net
The ability of IR spectroscopy to probe these vibrational changes provides detailed insights into the geometry and stability of the hydrogen-bonded aggregates formed by this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Bound N-H Stretch | ~3049 | Major dimer absorption (tentative) |
| Bound N-H Stretch | ~3177 | Minor dimer absorption (tentative) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in the Study of Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions in molecules. elte.hu For this compound, UV-Vis spectroscopy provides information about the energy levels of its electronic states and how they are influenced by the surrounding solvent environment.
The UV-Vis spectrum of 1CHU is characterized by an absorption band corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). researchgate.net This is the lowest-energy bright state that is populated upon UV excitation. researchgate.netacs.org The position and shape of this absorption band are sensitive to the solvent. libretexts.org In general, polar solvents can cause a shift in the absorption peak to longer wavelengths (a red-shift) compared to nonpolar solvents. libretexts.org This is due to the differential stabilization of the ground and excited states by the solvent molecules. libretexts.org
In the study of this compound, UV-Vis spectroscopy is often used in conjunction with other techniques like TAS to identify the initial state being excited. For example, excitation at 267 nm specifically targets the ¹ππ* state. researchgate.netacs.org The lack of significant absorption above 300 nm in the ground-state spectrum of 1CHU in acetonitrile (B52724) helps in the interpretation of transient absorption data by ruling out ground-state depopulation as a source of certain signals. researchgate.net
The study of solvent effects on the UV-Vis spectrum provides valuable information about the nature of the electronic transitions and the interactions between the solute and solvent molecules.
| Solvent Property | Effect on Absorption Spectrum | Reason |
|---|---|---|
| Polarity | Red-shift (shift to longer wavelength) | Differential stabilization of ground and excited states |
| Hydrogen Bonding | Can influence peak position and shape | Specific interactions with the chromophore |
Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Mechanistic and Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for determining the structure of molecules. uba.archemrxiv.org While detailed mechanistic and structural elucidation studies focusing specifically on this compound using these techniques are less prevalent in the provided context, their general applications are highly relevant.
NMR spectroscopy provides information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. chemrxiv.org This allows for the determination of the connectivity of atoms within a molecule, providing a detailed picture of its structure. ethernet.edu.et For this compound and its derivatives, NMR would be essential for confirming the successful synthesis of the compounds and for characterizing any products formed in photochemical reactions. Low-temperature NMR studies, for instance, have been used to investigate the geometry of base pairs involving other uracil (B121893) derivatives. researchgate.net
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound with high accuracy. nih.gov High-resolution MS can provide the molecular formula of a compound. nih.gov Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the masses of the fragments, which provides information about the structure of the molecule. nih.gov For this compound, MS would be used to confirm its molecular weight and, through fragmentation analysis, to verify the structure of the cyclohexyl and uracil moieties.
Together, NMR and MS provide a comprehensive toolkit for the structural and mechanistic investigation of this compound and its derivatives, complementing the dynamic information obtained from spectroscopic techniques like TAS and IR spectroscopy.
Intermolecular Interactions and Molecular Recognition Involving 1 Cyclohexyluracil
Investigation of Self-Association and Aggregate Formation of 1-Cyclohexyluracil in Solution
In the absence of a complementary pairing partner, this compound can engage in self-association through hydrogen bonding, particularly in non-polar solvents and at higher concentrations. nih.govnasa.gov This phenomenon has been primarily investigated using Fourier transform infrared (FTIR) spectroscopy in deuterochloroform (CDCl₃) solutions. researchgate.netresearchgate.netnih.govaip.org
At low concentrations in CDCl₃, this compound exists predominantly as a monomer. nih.gov As the concentration increases, new bands appear in the IR spectrum, which are attributed to the formation of hydrogen-bonded aggregates. nih.govresearchgate.net The principal species formed is a dimer. researchgate.netnih.govaip.org Detailed analysis based on deconvolution methods and quantum chemical calculations suggests that two different isomeric dimer structures coexist in solution in similar proportions. researchgate.netnih.govaip.org These dimers are formed through hydrogen bonds involving the N-H group as a donor and the carbonyl oxygens (at the C2 and C4 positions) as acceptors. fu-berlin.de Concentration-dependent ¹³C NMR chemical shifts for the C2 and C4 carbonyl carbons confirm that both sites act as proton acceptors in dimer formation. fu-berlin.de
The equilibrium constant for the dimerization of this compound is significantly lower than that for its association with 9-ethyladenine, underscoring the thermodynamic preference for forming complementary base pairs. researchgate.netresearchgate.net
| Compound | ΔH° (kcal/mole of dimer) | ΔS° (eu) | Reference |
|---|---|---|---|
| This compound | -4.3 ± 0.4 | -11.0 ± 1.0 | researchgate.net |
| 9-Ethyladenine | -4.0 ± 0.8 | -11.4 ± 2.0 | researchgate.net |
| This compound + 9-Ethyladenine | -6.2 ± 0.6 | -11.8 ± 1.2 | researchgate.net |
Structure Activity Relationships Sar and Broader Research Applications of 1 Cyclohexyluracil Derivatives
1-Cyclohexyluracil as a Model for Understanding Photostability and Photodamage Mechanisms in Uracil (B121893) and RNA
This compound (1CHU) is a crucial model compound for investigating the photophysical and photochemical properties of uracil, a fundamental component of RNA. researchgate.netosf.iocase.edu The cyclohexyl group at the N1 position serves as a substitute for the ribose sugar in natural nucleosides. researchgate.net This substitution allows researchers to study the intrinsic photochemistry of the uracil chromophore in solution without the complexities introduced by the sugar's electronic and conformational effects, while still mimicking its steric hindrance. researchgate.netpnas.org
Upon absorption of UV radiation, 1CHU, like uracil, is promoted to an electronically excited state. osf.ioacs.org Its subsequent deactivation is remarkably rapid, a key feature contributing to the photostability of RNA. researchgate.netcapes.gov.br Experimental studies using femtosecond transient absorption spectroscopy have revealed that the deactivation process follows a bifurcated pathway from the initially populated bright ¹ππ* state. acs.orgresearchgate.net
A significant portion of the excited population (approximately 60%) undergoes ultrafast nonradiative decay directly back to the electronic ground state in less than a picosecond. acs.orgresearchgate.net This rapid internal conversion is a primary mechanism for dissipating potentially harmful UV energy and is considered a cornerstone of the photostability of nucleic acid bases. researchgate.netcapes.gov.br The remaining population branches to a dark ¹nπ* state. acs.orgresearchgate.net The lifetime of this ¹nπ* state is highly dependent on the solvent environment, ranging from 26 picoseconds in water to several nanoseconds in aprotic solvents. acs.orgresearchgate.net
Furthermore, 1CHU has been instrumental in elucidating the mechanisms of triplet state population, which is a pathway that can lead to photodamage. acs.org Direct spectroscopic evidence has shown that intersystem crossing (ISC) from the singlet excited state to the triplet manifold can occur on a picosecond or even sub-picosecond timescale in acetonitrile (B52724) solution. researchgate.netacs.org This process is much faster than previously thought and suggests that triplet-mediated damage can be a significant pathway, competing with the protective ultrafast internal conversion. researchgate.netacs.org Theoretical studies using methods like Multi-State CASPT2 have supported these experimental findings, proposing two main deactivation routes: internal conversion to the ground state and intersystem crossing to the triplet manifold. researchgate.net By studying these competing deactivation channels in the simplified 1CHU model, scientists gain critical insights into the fundamental processes that govern both the photostability and the potential for photodamage in RNA. osf.iocase.eduohio-state.edu
Investigation of Modified this compound Analogues for Tailoring Excited-State Lifetimes and Reactivity
While research on direct modifications of this compound itself is specific, broader studies on analogues of its core structure—uracil—provide profound insights into how chemical alterations can tailor excited-state properties. These investigations are critical for developing molecules with specific photoreactive profiles for applications in areas like photochemotherapy. nih.gov By modifying the uracil ring system, for which 1CHU is a primary model, researchers can dramatically alter deactivation pathways, lifetimes, and the efficiency of intersystem crossing. nih.govmdpi.com
A prominent example is the substitution of a carbonyl oxygen with a sulfur atom, a modification known as thionation. nih.gov Thio-substituted uracil derivatives, such as 2-thiouracil (B1096) and 4-thiouracil, exhibit vastly different photophysics compared to canonical uracil. nih.govmdpi.com
Enhanced Intersystem Crossing (ISC): The presence of the heavier sulfur atom significantly increases spin-orbit coupling. This "heavy-atom effect" dramatically enhances the rate of intersystem crossing from the singlet excited state to the triplet manifold. nih.gov In thio-substituted nucleobases, the triplet quantum yield can approach unity, meaning nearly all excited molecules populate the long-lived and reactive triplet state. nih.govmdpi.com This is in stark contrast to canonical uracil, where ultrafast internal conversion to the ground state is the dominant deactivation pathway. mdpi.com
Altered Excited-State Lifetimes: The excited-state dynamics are fundamentally changed. For instance, in 2-thiouracil, after initial excitation, the molecule rapidly relaxes to the lowest singlet state (S₁) and then undergoes intersystem crossing to the triplet state within approximately 400 femtoseconds. nih.gov This process effectively outcompetes internal conversion, leading to a minimal return to the ground state and a high population of reactive triplet states. nih.gov
Applications in Phototherapy: The ability to generate high yields of triplet states is pivotal for photochemotherapeutic applications. These long-lived triplet states can transfer their energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species that induce cytotoxicity in targeted cells, such as cancer cells. nih.gov
By studying these modified uracil analogues, researchers can establish clear structure-activity relationships. The position and degree of thionation, for example, can modulate the photophysical properties. mdpi.com These findings can be extrapolated to predict that similar modifications on the this compound scaffold would likewise lead to tailored excited-state lifetimes and enhanced triplet state population, providing a powerful tool for designing photosensitizing agents.
Theoretical and Experimental Approaches to Defining Structural Determinants for Specific Biological Effects
A combination of sophisticated theoretical and experimental techniques is essential for defining the structural factors that govern the photophysical and photochemical behavior of this compound and its derivatives. This dual approach provides a comprehensive picture, linking molecular structure to excited-state dynamics and ultimate biological or chemical outcomes. pnas.org
Experimental Approaches:
The primary experimental tool for investigating these ultrafast processes is femtosecond transient absorption spectroscopy . acs.orgresearchgate.netacs.org This pump-probe technique allows researchers to monitor the evolution of excited states on their natural timescale—femtoseconds to picoseconds. acs.org
A "pump" laser pulse excites the molecule to a higher electronic state.
A subsequent "probe" pulse, delayed by a precise time interval, measures the absorption spectrum of the transient species.
By varying the delay between the pump and probe pulses, a "movie" of the excited-state deactivation can be created, revealing the lifetimes of different states (e.g., the ¹ππ* and ¹nπ* states) and the rates of processes like internal conversion and intersystem crossing. researchgate.netacs.orgnih.gov
These experiments have been crucial in identifying the bifurcated decay pathway of 1CHU and measuring the strong influence of solvent polarity on the lifetime of the ¹nπ* state. acs.orgresearchgate.net
Theoretical and Computational Approaches:
Theoretical calculations provide detailed mechanistic insights that are often inaccessible through experiments alone. researchgate.net
Quantum Chemical Calculations: High-level quantum chemical methods, such as Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2) , are used to map the potential energy surfaces of the excited states. researchgate.netmdpi.com These calculations can identify the structures of key points along the deactivation pathways, such as energy minima and conical intersections (points where potential energy surfaces cross, facilitating extremely rapid internal conversion). researchgate.net They can also calculate properties like spin-orbit couplings, which determine the probability of intersystem crossing. researchgate.net
Nonadiabatic Dynamics Simulations: These simulations model the motion of the atoms in the molecule following photoexcitation, providing a time-dependent picture of the relaxation process. nih.gov This approach was used to show that for 2-thiouracil, intersystem crossing occurs in under 500 femtoseconds with a high triplet yield, corroborating experimental findings. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate chemical structure with biological activity. nih.gov By analyzing a series of related compounds, these models can identify key structural descriptors (e.g., electronic properties, shape) that are critical for a specific effect. nih.govdrugdesign.org While applied more broadly in drug design, the principles of QSAR are fundamental to understanding how modifications to the uracil structure influence its photophysical behavior. researchgate.net
Together, these experimental and theoretical methods allow scientists to establish definitive links between the structure of this compound analogues (e.g., N1-substitution, thionation) and their photophysical properties, such as excited-state lifetimes and decay pathways. pnas.org
Data Tables
Table 1: Solvent-Dependent Excited-State Lifetimes of this compound after UV Excitation This table summarizes the experimentally measured lifetimes of the key excited states of this compound in various solvents, highlighting the significant influence of the environment on its deactivation pathways.
| Solvent | State | Lifetime | Citation |
| Water | ¹ππ | ~270 fs | acs.orgresearchgate.net |
| ¹nπ | 26 ps | acs.orgresearchgate.net | |
| Acetonitrile | ¹ππ | ~120 fs | acs.orgresearchgate.net |
| ¹nπ | > 1 ns | acs.orgresearchgate.net | |
| Ethyl Acetate | ¹ππ | ~160 fs | researchgate.net |
| ¹nπ | > 1 ns | researchgate.net |
Table 2: Key Photophysical Deactivation Pathways for this compound This table outlines the primary relaxation routes identified for photoexcited this compound based on theoretical and experimental studies.
| Pathway | Description | Key Intermediate State(s) | Outcome | Citations |
| Route 1: Internal Conversion | An ultrafast, non-radiative decay from the initially excited state back to the ground state. | ¹ππ* → S₀ (via conical intersection) | Photostability (energy dissipation) | researchgate.netacs.org |
| Route 2: Branching to Dark State | Population transfer from the bright ¹ππ* state to a lower-energy dark singlet state. | ¹ππ* → ¹nπ | Intermediate with solvent-dependent lifetime, eventually decaying to S₀. | acs.orgresearchgate.net |
| Route 3: Intersystem Crossing | Population transfer from a singlet state to the triplet manifold. | ¹ππ → ³ππ* | Formation of a long-lived, reactive triplet state, a potential precursor to photodamage. | researchgate.netresearchgate.netacs.org |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 1-Cyclohexyluracil, and how should they be applied?
- Methodological Answer : Infrared (IR) spectroscopy and transient absorption spectroscopy are widely used. IR spectroscopy identifies hydrogen-bonding interactions and dimerization constants by analyzing shifts in vibrational modes, particularly in chloroform solutions . Transient absorption spectroscopy, conducted in acetonitrile, captures ultrafast electronic relaxation pathways (e.g., triplet-state population dynamics) with sub-picosecond resolution. Calibration requires solvent blank subtraction and wavelength-dependent decay analysis to distinguish (1)ππ*, (1)nπ*, and (3)ππ* states .
Q. What are the key photophysical properties of this compound relevant to nucleic acid research?
- Methodological Answer : The compound exhibits rapid intersystem crossing (ISC) to triplet states (<1 ps), a critical pathway in UV-induced RNA damage. Key properties include absorption spectra of excited states and vibrational cooling rates in ground and triplet states. These are quantified via broadband transient absorption experiments paired with density functional theory (DFT) calculations to validate electronic transitions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in dimerization constants reported for this compound across studies?
- Methodological Answer : Variations arise from methodological differences. For example, calorimetry and IR spectroscopy yield divergent equilibrium constants due to sensitivity to solvent (e.g., chloroform) and temperature. To reconcile data, conduct parallel experiments using both techniques under identical conditions, and apply multivariate regression to account for solvent polarity and hydrogen-bonding effects .
Q. What experimental design principles optimize transient absorption spectroscopy for studying this compound’s excited-state dynamics?
- Methodological Answer : Use femtosecond laser systems with tunable excitation wavelengths (e.g., 267 nm for ππ* excitation). Include time-resolved detection across UV-vis regions to track ISC and internal conversion. Solvent choice (e.g., acetonitrile) must minimize competing photochemical reactions. Normalize data to solvent-specific baselines and validate with DFT-computed transition energies .
Q. How do computational methods like DFT enhance understanding of this compound’s photophysical deactivation mechanisms?
- Methodological Answer : DFT calculations map potential energy surfaces and identify conical intersections between electronic states. For example, they reveal the (1)nπ* state’s role as an intermediate during ISC. Compare computed oscillator strengths with experimental absorption spectra to validate triplet-state assignments .
Q. What strategies ensure reproducibility in spectroscopic studies of this compound?
- Methodological Answer : Document solvent purity (e.g., anhydrous chloroform), laser fluence, and temperature control. Publish raw datasets (e.g., transient absorption kinetics) as supplementary materials. Follow journal guidelines for method granularity, such as specifying instrument models and calibration protocols .
Data Analysis and Presentation
Q. How should researchers present conflicting spectroscopic data in publications?
- Methodological Answer : Use comparative tables to highlight methodological variables (e.g., solvent, excitation wavelength). Discuss limitations of each technique—e.g., IR’s sensitivity to hydrogen bonding vs. calorimetry’s bulk thermodynamic measurements. Cite prior studies to contextualize discrepancies and propose validation experiments .
Q. What are best practices for visualizing transient absorption or IR data in academic papers?
- Methodological Answer : For transient absorption, use heatmaps to display time-wavelength matrices, with insets highlighting kinetic traces. For IR, overlay spectra before/after dimerization with annotated peak shifts. Adhere to journal graphical standards: limit figures to 2–3 panels, use color-coded states, and avoid excessive chemical structures in tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
